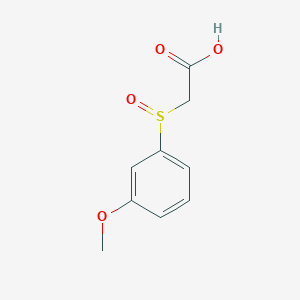

2-(3-Methoxybenzenesulfinyl)acetic acid

Description

Significance of Chiral Sulfinyl Compounds in Asymmetric Synthesis and Stereocontrol

Chiral sulfinyl compounds, particularly sulfoxides, represent a cornerstone in the field of asymmetric synthesis. nih.gov Their importance stems from their utility as versatile chiral auxiliaries, ligands, and catalysts that can effectively control the stereochemical outcome of a reaction. nih.govacs.org The sulfinyl group is highly valued as a chiral auxiliary because it is configurationally stable, relatively easy to introduce and remove, and capable of inducing high levels of asymmetry in chemical transformations. nih.gov

The stereocontrolling influence of the sulfinyl group is a well-documented phenomenon. researchgate.net The lone pair of electrons on the sulfur atom, combined with the oxygen and two different organic residues, creates a chiral center that can dictate the approach of reagents. illinois.edu This allows for the stereoselective preparation of a wide array of chiral molecules. nih.gov The ability of the sulfinyl group to direct stereochemistry is not limited to its immediate vicinity; it can exert control over remote stereocenters, a testament to its powerful directing capabilities. Furthermore, the presence of both sulfur and oxygen atoms with available lone pairs facilitates coordination with Lewis acids, which can lock the conformation of the molecule into highly ordered transition states, enhancing stereoselectivity. illinois.edu

Overview of Sulfinyl Acetic Acid Derivatives in Modern Chemical Research

Sulfinyl acetic acid derivatives are a specific subclass of organosulfur compounds that have found applications in medicinal chemistry and drug development. A notable example is found in the derivatives of modafinil, a wakefulness-promoting agent. Research has been conducted on 2-(benzhydrylsulfinyl)acetic acid and its derivatives, highlighting the relevance of the sulfinyl acetamide (B32628) and acetic acid moieties in creating centrally active compounds. researchgate.netnih.gov

While direct research on many specific sulfinyl acetic acids is nascent, the broader class of sulfur-containing acetic acid derivatives is an area of active investigation. For instance, structurally related phenylsulfonyl acetic acid derivatives have been explored as potent agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. researchgate.netnih.gov These studies underscore the therapeutic potential embedded in the general scaffold of an aromatic ring linked to an acetic acid via a sulfur-containing group. The versatility of sulfinic acids and their derivatives as synthetic building blocks further cements their importance in contemporary chemical research. acs.org

Importance of the Sulfinyl Group as a Stereogenic Center

The defining feature that imparts such significance to sulfinyl compounds is the ability of the sulfur atom to act as a stereogenic center. nih.gov In a sulfoxide (B87167) where the sulfur atom is bonded to an oxygen atom, a lone pair of electrons, and two different organic groups, the sulfur atom becomes chiral. illinois.eduwikipedia.org The electron-pair geometry is tetrahedral, with the lone pair occupying one of the vertices, resulting in a stable trigonal pyramidal molecular shape. wikipedia.org

This chirality is not fleeting; the energy barrier to invert the stereocenter is substantial (around 38-41 kcal/mol), making sulfoxides optically stable at room temperature and allowing for the isolation of individual enantiomers. illinois.edu This stability is crucial for their application in asymmetric synthesis. The recognition of chiral sulfur groups as important pharmacophores is growing, with well-known drugs like esomeprazole (B1671258) (an antiulcer drug) and armodafinil (B1684309) (the (R)-enantiomer of modafinil) serving as prime examples of successful pharmaceuticals containing a chiral sulfoxide. acs.orgspringernature.comlibretexts.org The increasing use of these sulfur stereogenic centers is expanding the structural diversity and complexity available for drug discovery programs. nih.govspringernature.com

Research Scope and Focus on 2-(3-Methoxybenzenesulfinyl)acetic acid

Specific, in-depth research published on 2-(3-Methoxybenzenesulfinyl)acetic acid is limited in the public domain. However, its chemical structure—comprising a chiral sulfinyl group, an acetic acid moiety, and a methoxy-substituted benzene (B151609) ring—places it firmly within the classes of compounds discussed. It is commercially available as a research chemical, indicating its use as a potential building block or intermediate in organic synthesis.

The focus of this article is therefore to characterize 2-(3-Methoxybenzenesulfinyl)acetic acid based on the established principles of its constituent functional groups. Its potential lies in its utility as a chiral building block. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties and reactivity of the molecule, while the sulfinyl acetic acid portion provides a handle for stereocontrolled synthesis and further functionalization. Given the proven track record of related structures in asymmetric synthesis and medicinal chemistry, 2-(3-Methoxybenzenesulfinyl)acetic acid represents a compound with considerable, albeit underexplored, potential for future research and application.

Interactive Table: Properties of 2-(3-Methoxybenzenesulfinyl)acetic acid Please note that the purity value may vary between suppliers.

| Property | Value | Source |

| CAS Number | 1250027-26-9 | sigmaaldrich.comenaminestore.combldpharm.comarctomsci.comarctomsci.com |

| Molecular Formula | C9H10O4S | bldpharm.com |

| Molecular Weight | 214.24 g/mol | enaminestore.combldpharm.com |

| IUPAC Name | [(3-methoxyphenyl)sulfinyl]acetic acid | sigmaaldrich.com |

| Purity | 82% | enaminestore.com |

| InChI Key | OGFLJDLMLDEPHB-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)sulfinylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-7-3-2-4-8(5-7)14(12)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFLJDLMLDEPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 2 3 Methoxybenzenesulfinyl Acetic Acid

Reactivity of the Sulfinyl Moiety

The sulfinyl group (S=O) is a key center of reactivity in the molecule. The sulfur atom exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction. Furthermore, the presence of an α-methylene group allows for specific rearrangement reactions.

The oxidation of the sulfinyl group in 2-(3-methoxybenzenesulfinyl)acetic acid yields the corresponding sulfonyl derivative, 2-(3-methoxybenzenesulfonyl)acetic acid. This transformation converts the chiral sulfoxide (B87167) center into an achiral sulfone. The reaction involves the formation of a new sulfur-oxygen bond and is a common transformation in organosulfur chemistry. nih.govacs.org A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. google.com

Strong oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide are effective for this transformation. nih.govnih.gov For instance, hydrogen peroxide, often in the presence of a catalyst, provides a clean method for sulfoxide oxidation. organic-chemistry.org The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the oxidant.

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or other solvents, sometimes with a metal catalyst (e.g., ZrCl₄) | nih.govorganic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Alkaline solution | nih.gov |

| Peroxy acids (e.g., m-CPBA) | Inert solvent like dichloromethane (B109758) (DCM) at room temperature | youtube.com |

| N-Chlorosuccinimide (NCS)/HCl | Dilute hydrochloric acid | organic-chemistry.org |

These methods are generally high-yielding and allow for the reliable synthesis of sulfonyl compounds from their sulfinyl precursors. organic-chemistry.org

The sulfinyl group can be reduced to the corresponding sulfide (B99878) (thioether), yielding 2-(3-methoxyphenylthio)acetic acid. This deoxygenation reaction is a fundamental process in organosulfur chemistry. ias.ac.in A range of reducing systems have been developed for this purpose, offering varying degrees of chemoselectivity and mildness. organic-chemistry.org

Classical methods may employ reagents like zinc dust in acetic acid. organic-chemistry.org More modern and selective methods utilize systems such as triflic anhydride (B1165640) in combination with potassium iodide, which proceeds efficiently at room temperature and tolerates many other functional groups, including carboxylic acids. organic-chemistry.org Another approach involves the use of oxalyl chloride and ethyl vinyl ether, which forms a chlorosulfonium salt intermediate that is subsequently reduced. mdpi.com

Table 2: Selected Reagents for the Reduction of Sulfoxides

| Reducing System | Typical Conditions | Reference |

| Triflic anhydride / Potassium iodide | Acetonitrile (B52724), room temperature | organic-chemistry.org |

| D-Camphorsulfonic acid (D-CSA) | Metal and additive-free conditions | ias.ac.in |

| Oxalyl chloride / Ethyl vinyl ether | Acetone, room temperature | mdpi.com |

| Sodium borohydride (B1222165) / Iodine | Anhydrous THF | organic-chemistry.org |

| Zinc / Acetic Acid | Acetic acid, room temperature or reflux | organic-chemistry.org |

The choice of reagent allows for the selective reduction of the sulfoxide without affecting the carboxylic acid moiety. organic-chemistry.org

Sulfoxides bearing an α-hydrogen, such as 2-(3-methoxybenzenesulfinyl)acetic acid, are susceptible to the Pummerer rearrangement. wikipedia.org This reaction typically occurs in the presence of an acylating agent, most commonly acetic anhydride. chemeurope.comtcichemicals.com

The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. youtube.com A base, typically the acetate (B1210297) ion byproduct, then abstracts an α-proton from the methylene (B1212753) group, leading to the formation of a thial intermediate (a sulfonium (B1226848) ylide). wikipedia.orgchemeurope.com This electrophilic intermediate is then attacked by the acetate nucleophile at the α-carbon. youtube.com The final product is an α-acyloxy thioether. wikipedia.org For 2-(3-methoxybenzenesulfinyl)acetic acid, this would result in the formation of an α-acetoxy derivative of 2-(3-methoxyphenylthio)acetic acid. The reaction effectively involves an internal redox process where the sulfur is reduced and the α-carbon is oxidized. chemeurope.com

Other rearrangements, such as the Mislow-Evans rearrangement, are specific to allylic sulfoxides and involve a thermofisher.comwikipedia.org-sigmatropic shift to form a sulfenate ester, which is not directly applicable to this saturated system. thermofisher.comwikipedia.org

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional handle that readily undergoes reactions such as esterification and amidation. These transformations typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Esterification is the conversion of the carboxylic acid group of 2-(3-methoxybenzenesulfinyl)acetic acid into an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., sulfuric acid or tosic acid). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester product. masterorganicchemistry.com All steps in the Fischer esterification are reversible. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents or by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Table 3: Common Esterification Methods

| Method | Reagents | Description | Reference |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction requiring excess alcohol or removal of water. | masterorganicchemistry.com |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | The carboxylic acid is converted to a highly reactive acyl chloride, which then reacts rapidly with an alcohol. | britannica.com |

| Coupling Reagents | DCC, EDC with DMAP | Forms an active ester intermediate in situ, which is then displaced by the alcohol. Milder conditions. |

Amidation involves the reaction of the carboxylic acid functionality with a primary or secondary amine to form an amide bond. This is a cornerstone reaction in organic and medicinal chemistry. nih.gov Direct reaction of a carboxylic acid and an amine requires high temperatures to drive off water and is often not practical.

Therefore, the most common approach is to activate the carboxylic acid using a coupling reagent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization if chiral centers are present. ucm.es

The mechanism involves the coupling agent reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, displacing the activated leaving group to form the stable amide bond. researchgate.net

Table 4: Common Amidation Methods

| Method | Reagents | Description | Reference |

| Coupling Reagents | EDC, DCC, HOBt, HATU | Forms an active intermediate in situ, allowing the reaction to proceed under mild conditions with high yields. | nih.govucm.es |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ followed by Amine | The carboxylic acid is converted to an acyl chloride, which reacts readily with the amine. | researchgate.net |

| Boron-based Reagents | B(OCH₂CF₃)₃ | A modern reagent that facilitates direct amidation between carboxylic acids and amines. | nih.gov |

These methods provide efficient pathways to synthesize a wide array of amide derivatives from 2-(3-methoxybenzenesulfinyl)acetic acid. nih.gov

Decarboxylative Processes

The decarboxylation of 2-(3-Methoxybenzenesulfinyl)acetic acid does not follow the typical thermal elimination pathway seen in simple β-keto acids, which proceed through a cyclic six-membered transition state. chemistrysteps.commasterorganicchemistry.com Instead, its reactivity is defined by the sulfinyl group. Under acidic conditions, compounds of this type, such as the closely related phenylsulfinylacetic acid, undergo a complex transformation known as the Pummerer rearrangement. organicreactions.orgresearchgate.net

The Pummerer reaction is an internal redox process where a sulfoxide with an α-hydrogen is converted into an α-functionalized sulfide. organicreactions.orgwikipedia.org For 2-(3-Methoxybenzenesulfinyl)acetic acid, the reaction with a mineral acid is believed to initiate the process. The sulfoxide oxygen is protonated, creating a good leaving group (water). Subsequent elimination and rearrangement lead to a reactive sulfenium ion intermediate. This intermediate is then attacked by a nucleophile present in the medium. In an aqueous acidic solution, the intermediate would be hydrolyzed, ultimately leading to 3-methoxythiophenol and glyoxylic acid, rather than a simple decarboxylation product. organicreactions.orgresearchgate.netslideshare.net

Electrophilic and Nucleophilic Reactions on the Methoxybenzenesulfinyl System

The reactivity of the 2-(3-Methoxybenzenesulfinyl)acetic acid molecule is characterized by two main sites: the aromatic ring and the chiral sulfur center.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is susceptible to electrophilic attack, a reaction whose rate and regioselectivity are governed by the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the sulfinylacetic acid group (-SOCH₂COOH). wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. Its oxygen atom can donate electron density to the ring via resonance, stabilizing the positively charged intermediate (the arenium ion or σ-complex) formed during the attack, particularly when the electrophile adds to the ortho or para positions. organicchemistrytutor.comyoutube.com

Sulfinylacetic acid Group (-SOCH₂COOH): This group is generally considered to be deactivating due to the inductive electron-withdrawing effect of the sulfinyl oxygen. However, like other substituents with lone pairs (e.g., halogens), the sulfur atom can donate its lone pair to stabilize the arenium ion through resonance. This resonance stabilization is most effective for ortho and para attack, making the sulfinyl group an ortho, para-director, despite its deactivating nature. libretexts.org

When both groups are present on the ring at positions 1 and 3, their directing effects must be considered in concert. The strongly activating methoxy group dominates the regioselectivity. youtube.com Electrophilic attack will be directed primarily to the positions activated by the methoxy group: C4 (para to -OCH₃) and C2/C6 (ortho to -OCH₃).

Attack at C4: This position is para to the activating -OCH₃ group and meta to the deactivating -SOCH₂COOH group. It is sterically accessible and electronically favored.

Attack at C2: This position is ortho to both the -OCH₃ and -SOCH₂COOH groups. While electronically activated by the methoxy group, it may be subject to steric hindrance from the adjacent bulky sulfinyl group.

Attack at C6: This position is ortho to the -OCH₃ group and meta to the -SOCH₂COOH group. It is generally less sterically hindered than the C2 position.

The expected major products would result from substitution at the C4 and C6 positions, with the precise ratio depending on the electrophile and reaction conditions.

| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Strong resonance donation (+R) > Inductive withdrawal (-I) |

| -SOCH₂COOH (Sulfinylacetic acid) | Deactivating | Ortho, Para | Strong inductive withdrawal (-I) > Resonance donation (+R) |

Nucleophilic Reactions at Sulfur: The sulfur atom in the sulfinyl group is electrophilic and chiral. It can be attacked by nucleophiles, leading to substitution at the sulfur center. These reactions are fundamental in sulfoxide chemistry for creating new carbon-sulfur or heteroatom-sulfur bonds. acs.org The reaction of a chiral sulfinyl compound with an organometallic reagent typically proceeds via an Sₙ2-like mechanism, resulting in an inversion of the configuration at the sulfur stereocenter. researchgate.netnih.gov This allows for the stereospecific conversion of the sulfinyl moiety into other functional groups.

Mechanistic Studies of Key Transformations

The mechanisms of reactions involving sulfinyl groups are well-studied. A prominent example relevant to 2-(3-Methoxybenzenesulfinyl)acetic acid is the aforementioned Pummerer rearrangement. researchgate.net

The accepted mechanism for the Pummerer reaction involves several key steps: wikipedia.orgyoutube.com

Activation: The sulfoxide oxygen is activated by an electrophilic reagent, typically an acid anhydride like acetic anhydride. In the case of acid-catalyzed processes, this involves protonation.

Elimination: A base (e.g., acetate) removes an α-proton, leading to the elimination of the activated oxygen group (e.g., acetic acid).

Intermediate Formation: This elimination generates a highly electrophilic intermediate known as a sulfenium ion (or thial cation).

Nucleophilic Attack: The sulfenium ion is rapidly trapped by a nucleophile. In the classic Pummerer reaction, this is the acetate ion, yielding an α-acetoxy sulfide.

Another important mechanistic feature of sulfinyl chemistry is the potential involvement of hypervalent sulfur intermediates, often referred to as sulfuranes, particularly in nucleophilic substitution reactions at the sulfur center. researchgate.net These intermediates can influence the stereochemical outcome of the reaction.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. libretexts.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H), i.e., KIE = k_L / k_H. wikipedia.org

Primary KIE: A significant primary KIE (typically k_H/k_D > 2) is observed when a C-H bond is broken in the rate-determining step.

Secondary KIE: Smaller KIEs can be observed when the isotopically substituted bond is not broken but is located near the reaction center.

In the context of 2-(3-Methoxybenzenesulfinyl)acetic acid, KIE studies could provide insight into several transformations:

Electrophilic Aromatic Substitution: For most EAS reactions like nitration, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion. The subsequent loss of a proton (H⁺) is fast. youtube.com Therefore, replacing a ring hydrogen with deuterium (B1214612) would result in a negligible KIE (k_H/k_D ≈ 1). stackexchange.com However, for some reversible EAS reactions, such as sulfonation, the proton removal step can become partially rate-limiting, leading to a small but observable KIE. stackexchange.comnih.gov

Pummerer Rearrangement: A KIE study involving deuteration at the α-carbon of the acetic acid moiety could confirm whether the α-proton abstraction is the rate-determining step of the rearrangement.

| Reaction Type | Isotopic Substitution | Expected k_H/k_D Value | Mechanistic Implication |

|---|---|---|---|

| EAS (e.g., Nitration) | Aromatic C-H vs C-D | ~1.0-1.2 | C-H bond cleavage is not rate-determining. |

| EAS (e.g., Sulfonation) | Aromatic C-H vs C-D | > 1.2 | C-H bond cleavage is partially or fully rate-determining. |

| Pummerer Rearrangement | α-CH₂ vs α-CD₂ | > 2 | α-proton abstraction is rate-determining. |

The study of transient species like transition states and intermediates is crucial for a complete understanding of reaction mechanisms.

Arenium Ion (σ-complex): In electrophilic aromatic substitution, the key intermediate is the arenium ion, a resonance-stabilized carbocation. msu.edulibretexts.org The stability of this intermediate determines the reaction's regioselectivity. For 2-(3-Methoxybenzenesulfinyl)acetic acid, attack at the C4 (para to -OCH₃) position results in an arenium ion where one of the resonance structures places the positive charge on the carbon bearing the methoxy group. This allows the oxygen's lone pairs to directly delocalize the charge, providing significant stabilization. uomustansiriyah.edu.iq This extra resonance stabilization is why ortho/para attack is favored for methoxy-substituted rings.

Sulfenium Ion: As discussed, the sulfenium ion (R-S⁺=CR'₂) is the key electrophilic intermediate in the Pummerer rearrangement. wikipedia.org Its high reactivity drives the subsequent nucleophilic addition step.

Sulfuranes: In some nucleophilic substitutions at sulfur, pentacoordinate sulfur intermediates (sulfuranes) are proposed. researchgate.net These species can undergo ligand reorganization (pseudorotation) before the leaving group departs, which can affect the stereochemistry of the product.

Modern computational methods, particularly Density Functional Theory (DFT), are widely used to model the geometries and energies of these transition states and intermediates. acs.orgresearchgate.net Such calculations help to map out the potential energy surface of a reaction, providing theoretical support for proposed mechanisms and predicting reaction outcomes. acs.orgyoutube.com

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “2-(3-Methoxybenzenesulfinyl)acetic acid” that adheres to the specific and detailed outline provided.

The search for applications of "2-(3-Methoxybenzenesulfinyl)acetic acid" in the requested areas of asymmetric synthesis yielded no specific results. There is no accessible research detailing its use as a chiral auxiliary in diastereoselective reactions such as Aldol and Michael additions, asymmetric alkylation, the synthesis of chiral amines and amino acids, or in the stereoselective transformation of fluorinated substrates. Furthermore, no information was found regarding its potential as a chiral ligand in transition metal catalysis or the design principles related to it.

While there is extensive literature on other sulfinyl-containing compounds, such as tert-butanesulfinamide (Ellman's auxiliary), and on the general principles of the reactions mentioned, there are no publications that specifically describe the role or efficacy of "2-(3-Methoxybenzenesulfinyl)acetic acid" in these contexts.

Therefore, due to the lack of specific data and research findings for "2-(3-Methoxybenzenesulfinyl)acetic acid," an accurate and informative article that strictly follows the provided outline cannot be constructed.

Applications of 2 3 Methoxybenzenesulfinyl Acetic Acid in Asymmetric Synthesis

Potential as a Chiral Ligand in Transition Metal Catalysis

Applications in Asymmetric Heck Reactions and Other Metal-Catalyzed Processes

Chiral sulfoxides have emerged as a versatile class of ligands for transition metal-catalyzed reactions, valued for the proximity of the chiral sulfur atom to the metal center, which can lead to effective stereochemical control. nih.gov Although direct examples involving asymmetric Heck reactions are specialized, the utility of chiral sulfoxide (B87167) ligands is well-demonstrated in other palladium-catalyzed processes that share mechanistic similarities, such as asymmetric allylic substitutions.

The effectiveness of these ligands stems from the ability of the sulfinyl group's oxygen and sulfur atoms to coordinate with the metal center, influencing the geometry and electronic properties of the catalytic complex. illinois.edunih.gov This coordination creates a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

Researchers have developed a variety of chiral sulfoxide-containing ligands, including those combined with phosphine (B1218219) (SOP), imine, or other coordinating groups to create bidentate or pincer-type ligands. These hybrid ligands often exhibit enhanced stability and enantioselectivity in catalysis. For instance, metal-containing Schiff base/sulfoxide ligands have been successfully used in palladium(II)-catalyzed asymmetric intramolecular allylic C–H amination reactions, achieving high enantiomeric ratios for the synthesis of chiral cyclic amines. acs.org

Below is a table summarizing representative types of chiral sulfoxide ligands and their applications in metal-catalyzed asymmetric reactions.

| Ligand Type | Metal Catalyst | Reaction Type | Product Type | Ref. |

| Bis(sulfoxide) Ligands | Palladium(II) | Allylic Alkylation | Chiral Alkenes | illinois.edu |

| Sulfoxide-Imine Ligands | Palladium(II) | Allylic C-H Amination | Chiral Cyclic Amines | acs.org |

| Sulfoxide-Phosphine (SOP) | Copper | Nucleophilic Substitution | Chiral Diaryl-methanes | researchgate.net |

| Thiophene-based Sulfoxide | Rhodium(I) | Conjugate Addition | Chiral Carbonyls | illinois.edu |

Development as an Organocatalyst

Beyond their role as ligands for metals, chiral sulfinyl compounds have been developed as true organocatalysts, where the molecule itself, without a metal, facilitates a chemical reaction. researchgate.netnih.gov The development in this area has focused on integrating the chiral sulfinyl group into molecular scaffolds that can activate substrates through non-covalent interactions, such as hydrogen bonding. escholarship.org

A prominent example of this strategy is the incorporation of a sulfinyl group adjacent to a urea or amide moiety. In these N-sulfinyl organocatalysts, the chiral sulfur center serves two primary functions: it establishes a chiral environment and its electron-withdrawing nature enhances the acidity of the adjacent N-H protons. escholarship.org This increased acidity makes the N-H group a more effective hydrogen bond donor, which is key to the catalytic mechanism.

The synthesis of these organocatalysts often leverages well-established methods for creating enantiomerically pure sulfoxides, such as the Andersen synthesis, which allows for predictable stereochemistry at the sulfur atom. medcraveonline.com By modifying the groups attached to the sulfur and the rest of the molecular backbone, researchers can tune the catalyst's steric properties and acidity to optimize it for specific reactions, such as nucleophilic additions to aldehydes or imines. escholarship.org

Hydrogen Bonding Organocatalysis Mediated by Sulfinyl Groups

The primary mechanism by which sulfinyl-containing organocatalysts operate is through hydrogen bonding. escholarship.orgnih.gov In this mode of activation, the catalyst's hydrogen bond donor site (e.g., an N-H group) interacts with an acceptor atom on the substrate (e.g., the oxygen of a carbonyl group or the nitrogen of a nitro group). This interaction polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to attack by a nucleophile. escholarship.org

The role of the sulfinyl group is critical. By acidifying the N-H bond, it strengthens the hydrogen bond between the catalyst and the substrate, leading to more significant rate acceleration. escholarship.org Furthermore, the chiral environment created by the sulfinyl group and its substituents dictates the facial selectivity of the nucleophilic attack, resulting in an enantiomerically enriched product. This is an example of bifunctional catalysis, where one part of the catalyst activates the electrophile (via hydrogen bonding) while another part may orient the nucleophile. escholarship.org

This catalytic strategy has been successfully applied to several important classes of organic reactions. The table below highlights some of the transformations achieved using chiral N-sulfinyl urea organocatalysts.

| Reaction Type | Electrophile | Nucleophile | Catalyst Type | Outcome | Ref. |

| Aza-Henry Reaction | N-Boc Imines | Nitroalkanes | N-Sulfinyl Urea | Enantioenriched β-Nitroamines | escholarship.org |

| Friedel-Crafts Alkylation | Nitroalkenes | Indoles | N-Sulfinyl Urea | Enantioenriched Nitro-indoles | escholarship.org |

| Aldol Reaction | Aldehydes | Ketones | N-Sulfinyl Prolinamide | Enantioenriched β-Hydroxy Ketones | escholarship.org |

Functionalization of the Aryl and Acetic Acid Moieties in 2 3 Methoxybenzenesulfinyl Acetic Acid

Modification of the Methoxybenzene Ring

The aromatic core of the molecule, the methoxybenzene ring, is amenable to a range of functionalization reactions, primarily guided by the electronic and steric influences of the existing methoxy (B1213986) and sulfinylacetic acid substituents.

Electrophilic Aromatic Substitution Reactions

The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the sulfinylacetic acid group is generally considered a deactivating group. The interplay between these two substituents dictates the regiochemical outcome of electrophilic aromatic substitution reactions. For instance, in nitration or halogenation reactions, substitution is anticipated to occur at the positions activated by the methoxy group, namely C-2, C-4, and C-6. The precise distribution of products will be influenced by the specific reaction conditions and the steric hindrance imposed by the sulfinylacetic acid moiety.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Illustrative Reagents | Potential Major Products |

| Nitration | Concentrated HNO₃ / H₂SO₄ | 2-(3-Methoxy-4-nitrobenzenesulfinyl)acetic acid |

| 2-(3-Methoxy-6-nitrobenzenesulfinyl)acetic acid | ||

| Bromination | Br₂ in Acetic Acid | 2-(4-Bromo-3-methoxybenzenesulfinyl)acetic acid |

| 2-(2-Bromo-3-methoxybenzenesulfinyl)acetic acid | ||

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | 2-(4-Acyl-3-methoxybenzenesulfinyl)acetic acid |

Metal-Catalyzed Cross-Coupling and C-H Functionalization Reactions

Modern synthetic organic chemistry provides powerful tools for aryl functionalization through metal-catalyzed reactions. For derivatives of 2-(3-methoxybenzenesulfinyl)acetic acid that have been halogenated (e.g., via electrophilic aromatic substitution), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. Furthermore, direct C-H functionalization reactions, often catalyzed by transition metals like palladium or rhodium, offer a more atom-economical approach to introduce substituents onto the aromatic ring without the need for pre-functionalization. These methods allow for the installation of a wide variety of functional groups, significantly expanding the chemical space accessible from the parent compound.

Functionalization at the Alpha-Carbon of the Acetic Acid Moiety

The carbon atom situated between the sulfoxide (B87167) and the carboxylic acid groups (the α-carbon) is particularly reactive. The electron-withdrawing nature of both adjacent functional groups increases the acidity of the α-proton, facilitating its removal by a suitable base to form a stabilized carbanion. This nucleophilic intermediate can then react with a variety of electrophiles, enabling the introduction of diverse substituents at this position. This synthetic strategy is valuable for chain extension and the introduction of new functionalities.

Table 2: Alkylation and Acylation at the Alpha-Carbon

| Reaction Type | Base | Electrophile | Product Class |

| Alkylation | Lithium diisopropylamide (LDA) | Alkyl halide (R-X) | 2-(3-Methoxybenzenesulfinyl)-2-alkylacetic acid |

| Aldol Addition | LDA | Aldehyde (R-CHO) | 2-(3-Methoxybenzenesulfinyl)-3-hydroxyalkanoic acid |

| Acylation | Sodium hydride (NaH) | Acyl chloride (R-COCl) | 2-(3-Methoxybenzenesulfinyl)-3-oxoalkanoic acid |

Derivatization of the Carboxylic Acid Group for Further Synthetic Applications

The carboxylic acid functional group is a cornerstone of organic synthesis, serving as a versatile precursor for a multitude of other functional groups. Standard transformations of the carboxylic acid in 2-(3-methoxybenzenesulfinyl)acetic acid can be readily accomplished to yield esters, amides, acid chlorides, and alcohols, each of which can be utilized in subsequent synthetic steps.

Table 3: Common Derivatizations of the Carboxylic Acid Group

| Derivative | Typical Reagents | Application Example |

| Ester | Alcohol (R-OH), Acid catalyst | Protection of the carboxylic acid; precursor for transesterification |

| Amide | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC) | Introduction of nitrogen-containing moieties; building blocks for peptides |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Highly reactive intermediate for acylation reactions |

| Alcohol | Reducing agent (e.g., LiAlH₄, BH₃·THF) | Conversion to a primary alcohol for further oxidation or substitution |

Advanced Spectroscopic and Analytical Characterization Techniques for Sulfinyl Compounds

Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the separation of enantiomers and the determination of enantiomeric excess (e.e.). For acidic compounds like 2-(3-Methoxybenzenesulfinyl)acetic acid, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and anion-exchanger CSPs are particularly well-suited for the resolution of chiral acids. chiraltech.com

The separation mechanism on polysaccharide-based CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase for normal-phase HPLC might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), often with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. For reversed-phase HPLC, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are common. researchgate.net

Anion-exchanger CSPs operate on the principle of forming diastereomeric ion pairs between the acidic analyte and a chiral basic selector immobilized on the stationary phase. This technique is highly effective for the enantioseparation of acidic compounds. chiraltech.com

Table 1: Representative Chiral HPLC Conditions for the Separation of Acidic Compounds

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Application Notes |

| Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) | Hexane/Isopropanol/TFA | UV (e.g., 254 nm) | Effective for a wide range of acidic and neutral chiral compounds. researchgate.net |

| Anion-exchanger (e.g., CHIRALPAK® QN-AX) | Methanol/Acetic Acid/Ammonium Acetate (B1210297) | UV (e.g., 254 nm) | Specifically designed for the enantioseparation of acidic compounds. chiraltech.com |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V) | Methanol/Water/Ammonium Nitrate | UV (e.g., 254 nm) | Broad enantioselectivity for various classes of compounds, including acids. |

This table presents generalized conditions and should be optimized for the specific analysis of 2-(3-Methoxybenzenesulfinyl)acetic acid.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. For sulfoxides, the determination of enantiomeric purity and the assignment of absolute configuration can often be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral solvating agents are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte in solution. These complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. For sulfoxides, reagents like (S)-(+)-α-methoxyphenylacetic acid (MPAA) have been used as chiral shift reagents. gsartor.org The differential shielding or deshielding of protons near the chiral center in the diastereomeric complexes allows for the determination of enantiomeric excess. While specific data for 2-(3-Methoxybenzenesulfinyl)acetic acid is not available, the principle remains applicable. The Whelk-O reagent is another CSA that has shown effectiveness for the enantiodifferentiation of sulfoxides. acs.org

Advanced two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons. In the case of diastereomers formed by derivatization with a chiral auxiliary, NOESY can help to elucidate the relative stereochemistry, which can then be used to infer the absolute configuration of the original enantiomer. numberanalytics.com

Table 2: Common Chiral Solvating Agents for NMR Analysis of Sulfoxides

| Chiral Solvating Agent (CSA) | Typical Solvent | Observed Effect | Reference |

| (S)-(+)-α-Methoxyphenylacetic acid (MPAA) | CDCl₃ | Splitting of α-sulfinyl proton signals | gsartor.org |

| Whelk-O reagent | CDCl₃ | Enantiodifferentiation of sulfoxide (B87167) signals | acs.org |

| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | CDCl₃ | Effective for various functional groups | acs.org |

The effectiveness of these CSAs would need to be experimentally verified for 2-(3-Methoxybenzenesulfinyl)acetic acid.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. For chiral molecules, the determination of the absolute configuration is possible through the anomalous dispersion effect, which is more pronounced for heavier atoms. mit.edu

The process involves growing a high-quality single crystal of one of the enantiomers of 2-(3-Methoxybenzenesulfinyl)acetic acid. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The Flack parameter is a critical value calculated from the diffraction data that indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to zero confirms the assigned absolute configuration, while a value close to one indicates that the inverted structure is correct. ed.ac.uk

While a crystal structure for 2-(3-Methoxybenzenesulfinyl)acetic acid is not publicly available in crystallographic databases, this technique remains the gold standard for unambiguous assignment of absolute stereochemistry. In cases where the target compound does not crystallize well, derivatization to form a crystalline salt or ester with a known chiral auxiliary can be employed. tcichemicals.com The known configuration of the auxiliary then allows for the determination of the absolute configuration of the target molecule within the co-crystal. smu.edu

Table 3: Key Aspects of X-ray Crystallography for Absolute Configuration Determination

| Parameter/Technique | Description | Significance |

| Single Crystal Growth | The formation of a well-ordered, single crystal of an enantiomerically pure sample. | A prerequisite for X-ray diffraction analysis. |

| Anomalous Dispersion | The phase shift of scattered X-rays by electrons, particularly those of heavier atoms. | Allows for the differentiation between enantiomers in the diffraction pattern. mit.edu |

| Flack Parameter | A parameter refined during crystallographic analysis to determine the absolute structure. | A value near 0 confirms the correct absolute configuration, while a value near 1 indicates the inverse. ed.ac.uk |

| Co-crystallization | Crystallization with a chiral molecule of known absolute configuration. | A strategy to obtain suitable crystals and determine the absolute configuration of the target molecule. smu.edu |

This table outlines the general principles of the technique.

Future Research Directions and Emerging Avenues

Development of More Sustainable and Green Synthetic Routes for Sulfinyl Acetic Acids

A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. For sulfinyl acetic acids, this involves moving away from traditional oxidation methods that often rely on stoichiometric, hazardous reagents and chlorinated solvents. Future research will prioritize the development of synthetic protocols that are not only efficient but also environmentally benign.

Key areas of focus include:

Eco-friendly Oxidants: There is a strong emphasis on replacing conventional oxidants with greener alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), whose only byproduct is water. acs.orgrsc.orgorganic-chemistry.org Research into activating these benign oxidants using novel catalysts is a critical goal. For instance, protocols using readily available catalysts like Fe(NO₃)₃·9H₂O with oxygen as the terminal oxidant are being explored for their mild, eco-friendly conditions. acs.org

Green Solvents: The replacement of volatile and toxic organic solvents is paramount. Future synthetic routes will increasingly utilize water, ethanol (B145695), or other biodegradable solvents. rsc.org The challenge lies in developing catalytic systems that maintain high efficiency and selectivity in these aqueous or bio-based media.

Photochemical Methods: Leveraging light as a clean energy source offers a sustainable alternative to thermally driven reactions. rsc.org Photochemistry can enable aerobic oxidation of sulfides to sulfoxides under mild conditions, often with low catalyst loading, thereby reducing energy consumption and waste. rsc.org

Atom Economy and Waste Reduction: The ideal synthetic route maximizes the incorporation of all starting materials into the final product, a concept known as atom economy. Future methodologies will be designed to minimize the formation of byproducts, eliminating the need for extensive purification steps and reducing chemical waste. rsc.orgnottingham.ac.uk

| Green Chemistry Approach | Key Features & Advantages | Representative Research Findings |

| Benign Oxidants | Utilizes O₂ or H₂O₂; byproduct is water; reduces hazardous waste. | Fe(NO₃)₃·9H₂O effectively catalyzes oxygenation of thioethers to sulfoxides under mild conditions. acs.org |

| Green Solvents | Employs water, ethanol, or other non-toxic, biodegradable solvents. rsc.org | A photocatalytic method for sulfoxide (B87167) synthesis was successfully developed using ethanol and water as solvents. rsc.org |

| Photocatalysis | Uses light as a renewable energy source; allows for mild reaction conditions. rsc.org | Anthraquinone as a photocatalyst enables sulfide (B99878) aerobic photooxidation with low catalyst loading (0.05–0.5 mol%). rsc.org |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in the production of active pharmaceutical ingredients (APIs) and other fine chemicals. chemicalindustryjournal.co.ukpharmasalmanac.comasynt.com This technology offers superior control over reaction parameters, enhanced safety, and improved scalability, making it highly suitable for the synthesis of sulfinyl acetic acids. beilstein-journals.orgnih.gov

Continuous Flow Synthesis: Flow reactors, particularly microreactors, provide a high surface-to-volume ratio, leading to more efficient heat and mass transfer compared to batch reactors. pharmasalmanac.com This allows for precise control over temperature, pressure, and residence time, resulting in higher yields, better product purity, and the ability to safely handle hazardous reagents or highly exothermic reactions. chemicalindustryjournal.co.ukpharmasalmanac.com The integration of photocatalysis with microreactor-based flow systems has already shown promise for the scalable production of sulfoxides. rsc.orgresearchgate.net

High-Throughput Screening (HTS): The discovery of new catalysts and the optimization of reaction conditions can be dramatically accelerated using HTS methodologies. nih.gov Developing rapid and reliable screening methods to detect sulfoxide formation is crucial for identifying novel biocatalysts or improved synthetic protocols from large libraries of candidates. nih.govnih.gov While challenges remain in developing broadly applicable HTS assays for sulfoxidation, techniques based on fluorescence, enzymatic inhibition, or colorimetric detection are being explored. nih.govnih.gov

Process Automation and Integration: Flow chemistry facilitates the integration of synthesis, purification, and in-line analysis into a single, automated process. pharmasalmanac.combeilstein-journals.org This "telescoped" approach minimizes manual handling, reduces production time, and allows for real-time monitoring and optimization of the reaction, ensuring consistent product quality. beilstein-journals.orgthieme-connect.de

Exploration of Novel Catalytic Systems for Enantioselective Sulfinyl Acetic Acid Synthesis

For many applications, particularly in pharmaceuticals, controlling the stereochemistry at the sulfur center is critical. Chiral sulfoxides are valuable intermediates in asymmetric synthesis. libretexts.orgacsgcipr.org Therefore, a major research focus is the discovery of new and more efficient catalytic systems for the enantioselective oxidation of prochiral sulfides to form single-enantiomer sulfinyl acetic acids.

The exploration of novel catalysts spans several classes:

Metal-Based Catalysts: Significant efforts have been dedicated to developing chiral catalysts based on transition metals such as titanium, vanadium, iron, and ruthenium. libretexts.orgwiley-vch.de Future work will focus on creating more robust and recyclable catalysts with higher turnover numbers and exceptional enantioselectivity (ee). libretexts.org Novel systems, including chiral zirconium(IV) complexes and manganese porphyrin complexes, are emerging as promising candidates. acs.orgacs.org

Biocatalysis: Enzymes, such as monooxygenases, offer an environmentally friendly route to chiral sulfoxides, often with excellent enantioselectivity under mild aqueous conditions. libretexts.orgacsgcipr.org The primary challenge is the limited substrate scope and stability of enzymes. Future research will employ protein engineering and directed evolution to develop robust biocatalysts tailored for the synthesis of specific sulfinyl acetic acids.

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing area of green chemistry. Chiral organocatalysts, such as bifunctional squaramides, present an attractive alternative to metal-based systems, avoiding issues of metal contamination in the final product. researchgate.net

| Catalyst Type | Example System | Key Advantages |

| Metal Complexes | Chiral Ti-salen, Fe(salan), Ru(NO)-salen libretexts.org | High efficiency, tunable ligands for controlling selectivity. |

| Biocatalysts | Cyclohexanone monooxygenase (CHMO) libretexts.org | High enantioselectivity, operates in aqueous media, environmentally benign. |

| Organocatalysts | Chiral bifunctional squaramide researchgate.net | Metal-free, avoids product contamination, green alternative. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is essential for the rational design of more efficient catalysts and optimized synthetic processes. The intricate details of the sulfoxidation process—including the nature of the active oxidizing species, the mode of substrate activation, and the origins of stereoselectivity—can be elucidated through a synergistic combination of advanced analytical techniques.

Advanced Spectroscopic Methods: In-situ spectroscopic techniques are invaluable for monitoring reactions in real-time and identifying transient intermediates. Techniques like high-field Nuclear Magnetic Resonance (NMR) and multidimensional infrared (IR) spectroscopy can provide detailed structural and dynamic information about catalytic cycles. numberanalytics.com Furthermore, specialized methods like Sulfur K-edge X-ray Absorption Spectroscopy (XAS) can directly probe the electronic structure of the sulfur center throughout the reaction, offering unique insights into the S-O bond formation. rsc.org

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for mapping out reaction pathways, calculating activation energies, and predicting the stereochemical outcomes of asymmetric reactions. nih.govrsc.orgresearchgate.net Computational studies can model transition states, explain the role of the catalyst and solvent, and rationalize the observed reactivity and selectivity. nih.govwhiterose.ac.uk This theoretical insight is crucial for guiding experimental efforts towards the discovery of next-generation catalysts for sulfinyl acetic acid synthesis. rsc.orgnumberanalytics.com

By pursuing these interconnected research avenues, the scientific community can develop more sustainable, efficient, and precise methods for synthesizing 2-(3-Methoxybenzenesulfinyl)acetic acid and other valuable sulfinyl compounds, paving the way for future innovations in chemistry and medicine.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Methoxybenzenesulfinyl)acetic acid?

- Methodological Answer : The compound can be synthesized via regioselective bromination of a methoxyphenylacetic acid precursor using bromine in acetic acid. Key parameters include reaction time (60–90 minutes at room temperature), solvent choice (acetic acid for controlled reactivity), and stoichiometric control to avoid over-bromination. Post-synthesis, crystallization in acetic acid yields high-purity crystals suitable for structural validation .

Q. How is the crystal structure of 2-(3-Methoxybenzenesulfinyl)acetic acid determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collection using Mo Kα radiation (λ = 0.71073 Å). Structures are refined using SHELX software, and hydrogen-bonding patterns (e.g., O–H⋯O dimers) are analyzed via Mercury or PLATON. For example, torsional angles between substituents (e.g., methoxy groups) and aromatic planes are measured to assess steric and electronic effects .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound is stable under recommended storage conditions (dry, 2–8°C). Avoid exposure to strong acids/alkalis (e.g., H₂SO₄ or NaOH) and oxidizing agents (e.g., KMnO₄), which may induce sulfinyl group degradation. Thermal decomposition above 150°C necessitates DSC analysis to define safe handling thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions between NMR, IR, or mass spectrometry data often arise from tautomerism or solvent effects. For example, sulfinyl group rotational isomers can split NMR peaks. To resolve this, variable-temperature NMR (e.g., 25–60°C) or DFT calculations (e.g., Gaussian) can identify dominant conformers. Cross-validation with SC-XRD bond lengths (e.g., S=O at ~1.45 Å) further clarifies structural assignments .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., acetic acid) are modeled using the Polarizable Continuum Model (PCM). For sulfinyl groups, Mulliken charges reveal susceptibility to oxidation or nucleophilic attack, guiding derivatization strategies .

Q. How can biological activity be optimized for pharmacological studies?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the sulfinyl and methoxy groups. For example:

- Anticancer assays : Replace the methoxy group with electron-withdrawing substituents (e.g., Cl) to enhance cytotoxicity (IC₅₀ reduction in MCF-7 cells).

- Anti-inflammatory testing : Introduce ester derivatives (e.g., methyl ester) to improve bioavailability in COX-2 inhibition assays.

Biological activity is validated via in vitro models (e.g., LPS-induced macrophages) and compared to reference compounds like aspirin .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Contradictions arise from polymorphic forms or hydration states. Use powder XRD to identify crystalline phases. Solubility is quantified via shake-flask method (HPLC-UV detection) in solvents like DMSO (high solubility) vs. hexane (low). Hansen solubility parameters (δD, δP, δH) predict miscibility gaps, explaining discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.